molecular formula C22H19N3O4 B173408 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester CAS No. 155513-73-8

3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester

Cat. No.: B173408
CAS No.: 155513-73-8
M. Wt: 389.4 g/mol
InChI Key: WYXCWKKPEUGPHP-UHFFFAOYSA-N
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Description

3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes a pyrazine ring substituted with bis(4-methylbenzoyl)amino and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bis(4-methylbenzoyl)amino group: This step involves the reaction of the pyrazine derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(4-chlorobenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester
  • 3-[Bis(4-methoxybenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester

Uniqueness

3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester is unique due to the presence of the 4-methylbenzoyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the benzoyl groups.

Properties

IUPAC Name

methyl 3-[bis(4-methylbenzoyl)amino]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-4-8-16(9-5-14)20(26)25(21(27)17-10-6-15(2)7-11-17)19-18(22(28)29-3)23-12-13-24-19/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXCWKKPEUGPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=NC=CN=C2C(=O)OC)C(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456406
Record name 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-73-8
Record name 3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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